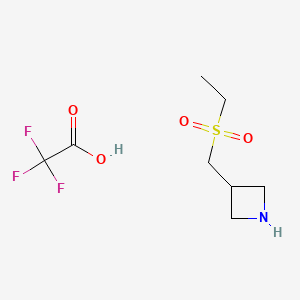

3-((Ethylsulfonyl)methyl)azetidine tfa

Description

Properties

Molecular Formula |

C8H14F3NO4S |

|---|---|

Molecular Weight |

277.26 g/mol |

IUPAC Name |

3-(ethylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H13NO2S.C2HF3O2/c1-2-10(8,9)5-6-3-7-4-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |

InChI Key |

FYEYNRLEDFFPQW-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation

Step 1: Preparation of Azetidine Intermediate

- Starting from tert-butyl 3-oxoazetidine-1-carboxylate , a Horner–Wadsworth–Emmons reaction is performed with cyanomethylphosphonate in tetrahydrofuran (THF) using sodium hydride as base to yield an α,β-unsaturated intermediate with good yield (~84%).

- Alternatively, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be used as a precursor for further functionalization.

Step 2: Sulfonylation to Introduce Ethylsulfonyl Group

- The hydroxymethyl group at the 3-position is converted into a sulfonate intermediate by reaction with sulfonylation reagents such as ethanesulfonyl chloride or methanesulfonyl chloride in the presence of bases like triethylamine in dichloromethane (DCM).

- The sulfonate intermediate is then oxidized or further transformed to the ethylsulfonylmethyl substituent.

Step 3: Deprotection and Salt Formation

- The Boc protecting group on the azetidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield the free azetidine amine.

- The free amine is then isolated as the trifluoroacetate salt by direct treatment with trifluoroacetic acid, stabilizing the compound as 3-((ethylsulfonyl)methyl)azetidine trifluoroacetate.

Catalysts, Reagents, and Conditions

| Step | Reagents / Catalysts | Conditions | Notes |

|---|---|---|---|

| Horner–Wadsworth–Emmons | Cyanomethylphosphonate, Sodium hydride (NaH) | THF, 0 °C to room temp, overnight | High yield (~84%) |

| Sulfonylation | Ethanesulfonyl chloride, Triethylamine | DCM, 0 °C to room temp | Converts hydroxymethyl to ethylsulfonylmethyl |

| Deprotection | Trifluoroacetic acid (TFA) | Room temperature, 3-8 hours | Removes Boc protecting group |

| Salt formation | Trifluoroacetic acid (excess) | Room temperature | Forms trifluoroacetate salt |

Alternative Synthetic Routes and Variations

- Use of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tosylate analogues as intermediates, which upon fluorination or other nucleophilic substitution reactions can be converted to the desired sulfonyl derivatives.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed in related azetidine derivatives for functionalization, though less directly relevant for ethylsulfonyl substitution.

- Oxidation and reduction steps can be used to adjust the oxidation state of the sulfonyl group if starting from sulfides or sulfoxides.

Research Findings and Analysis

Reaction Efficiency and Yields

- The Horner–Wadsworth–Emmons reaction used for azetidine intermediate synthesis achieves yields around 84% under optimized conditions.

- Sulfonylation reactions with ethanesulfonyl chloride proceed efficiently under mild conditions with good selectivity.

- Boc deprotection with trifluoroacetic acid is a standard, high-yielding step that also facilitates salt formation.

Purification and Characterization

- Purification typically involves aqueous workup followed by extraction with organic solvents such as ethyl acetate, drying over magnesium sulfate, and concentration.

- Final products are often isolated as trifluoroacetate salts, which improve stability and crystallinity.

- Structural confirmation is performed using nuclear magnetic resonance spectroscopy (^1H, ^13C, ^19F NMR) and high-resolution mass spectrometry.

Summary Table of Preparation Steps

| Step Number | Intermediate / Product | Reaction Type | Key Reagents / Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate → α,β-unsaturated intermediate | Horner–Wadsworth–Emmons reaction | Cyanomethylphosphonate, NaH, THF, 0 °C to RT, overnight | ~84% yield |

| 2 | Hydroxymethyl azetidine → ethylsulfonylmethyl azetidine | Sulfonylation | Ethanesulfonyl chloride, triethylamine, DCM, 0 °C to RT | Efficient, high selectivity |

| 3 | Boc-protected azetidine → free amine | Deprotection | Trifluoroacetic acid, RT, 3-8 hours | High yield |

| 4 | Free amine → trifluoroacetate salt | Salt formation | Excess trifluoroacetic acid, RT | Stable salt formation |

Chemical Reactions Analysis

Types of Reactions

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

3-((Ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((ethylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in various chemical reactions, while the azetidine ring provides a unique structural framework that can influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Physicochemical Properties

- LogD and Solubility: For 3-[(3,4-difluorophenyl)methyl]azetidine, calculated LogD at pH 7.4 is -0.74, indicating moderate lipophilicity .

- Stability : TFA salts of azetidines are generally stable under anhydrous conditions but may hydrolyze in basic environments. For example, azetidine dimers form in DMSO-d6 or CH3CN with TFA, but stability varies with solvent .

Reactivity and Functionalization

- Sulfonylation : Hu et al. () developed methods for synthesizing N-sulfonylazetidin-2-imines via multicomponent reactions involving sulfonyl azides and CuI/Et3N catalysis . This suggests that ethylsulfonyl groups could be introduced using similar strategies.

- Salt Formation : TFA is widely used to stabilize azetidine intermediates, as seen in the synthesis of N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA (12), which required HPLC purification after TFA-mediated coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.